
2(3H)-Isothiazoleaceticacid,methyl ester,1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Isothiazoleaceticacid, methyl ester, 1,1-dioxide is a chemical compound belonging to the class of isothiazole derivatives. Isothiazoles are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms in a five-membered ring structure. This compound is characterized by its methyl ester group and the presence of two oxygen atoms, making it a dioxo derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Isothiazoleaceticacid, methyl ester, 1,1-dioxide typically involves the following steps:
Starting Material: The synthesis begins with the appropriate isothiazole derivative.
Functional Group Modification: The isothiazole ring undergoes functional group modifications to introduce the carboxylic acid group.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester.
Oxidation: Finally, the compound is oxidized to introduce the two oxygen atoms, resulting in the dioxo derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 2(3H)-Isothiazoleaceticacid, methyl ester, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the dioxo group to other functional groups.
Substitution: Substitution reactions can replace one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Additional oxygen-containing functional groups.
Reduction Products: Reduced forms of the compound with fewer oxygen atoms.
Substitution Products: Compounds with different substituents replacing the original groups.
Wissenschaftliche Forschungsanwendungen
2(3H)-Isothiazoleaceticacid, methyl ester, 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to investigate the effects of isothiazole derivatives on various biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2(3H)-Isothiazoleaceticacid, methyl ester, 1,1-dioxide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
3-Oxo-1,2-benzisothiazoline-2-acetic acid ethyl ester 1,1-dioxide: A closely related compound with a similar structure but different ester group.
Isothiazole derivatives: Other isothiazole derivatives with varying functional groups and oxidation states.
Uniqueness: 2(3H)-Isothiazoleaceticacid, methyl ester, 1,1-dioxide is unique due to its specific combination of functional groups and oxidation state, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C6H9NO4S |
|---|---|
Molekulargewicht |
191.21 g/mol |
IUPAC-Name |
methyl 2-(1,1-dioxo-3H-1,2-thiazol-2-yl)acetate |
InChI |
InChI=1S/C6H9NO4S/c1-11-6(8)5-7-3-2-4-12(7,9)10/h2,4H,3,5H2,1H3 |
InChI-Schlüssel |
TWQONZCYFCCLHX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1CC=CS1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-5-[(4-methoxy-2-nitrophenyl)azo]-4-methyl-2-oxo-](/img/structure/B15346778.png)
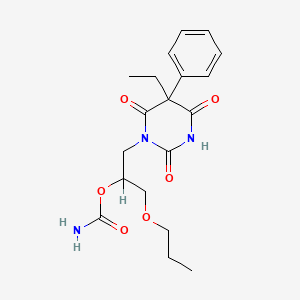
![7-Benzyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15346789.png)
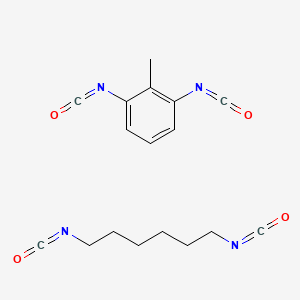

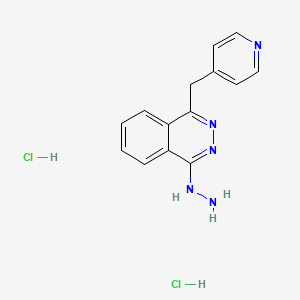
![4-[2-(4-Methoxyphenyl)ethyl]pyridine](/img/structure/B15346816.png)
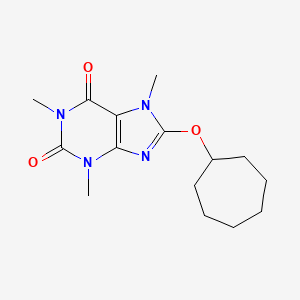
![(6,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B15346837.png)
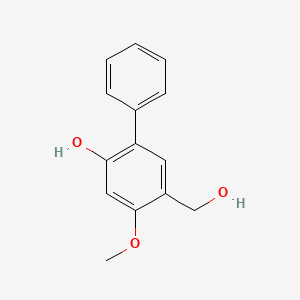
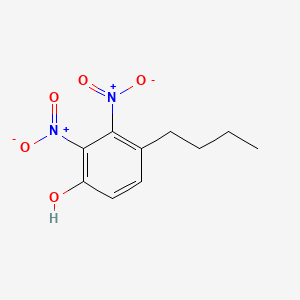
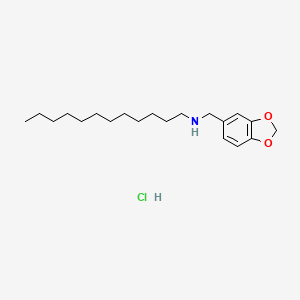
![4-[(E)-(3-nitrophenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B15346853.png)

